molecular formula C9H10ClFO B12448453 3-(4-Chloro-2-fluorophenyl)propan-1-ol CAS No. 377083-99-3

3-(4-Chloro-2-fluorophenyl)propan-1-ol

Cat. No.: B12448453
CAS No.: 377083-99-3
M. Wt: 188.62 g/mol
InChI Key: JMNOLSBYEFUKIB-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-fluorobenzene.

    Grignard Reaction: The 4-chloro-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent.

    Addition Reaction: The Grignard reagent is then reacted with propanal to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Chloro-2-fluorophenyl)propan-1-one.

    Reduction: 3-(4-Chloro-2-fluorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propan-1-ol
  • 3-(4-Fluorophenyl)propan-1-ol
  • 3-(4-Bromophenyl)propan-1-ol

Uniqueness

3-(4-Chloro-2-fluorophenyl)propan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can result in distinct chemical and biological properties compared to compounds with only one substituent

Properties

CAS No.

377083-99-3

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2

InChI Key

JMNOLSBYEFUKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCCO

Origin of Product

United States

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